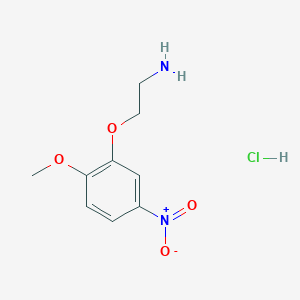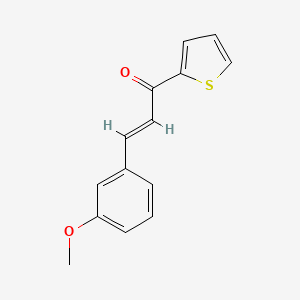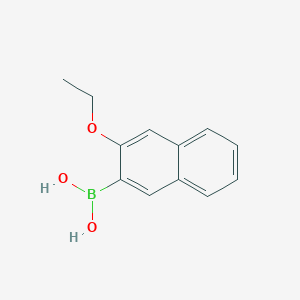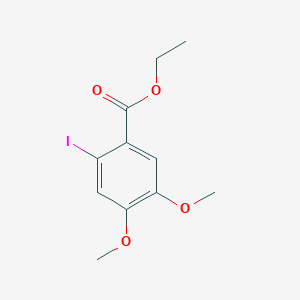
Boc-DANon*HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-t-Butyloxycarbonyl-1,9-diaminononane hydrochloride: is a chemical compound commonly referred to as Boc-DANon*HCl. This compound is a derivative of 1,9-diaminononane, where the amino groups are protected by a tert-butoxycarbonyl (Boc) group. The hydrochloride salt form enhances its stability and solubility in various solvents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-t-Butyloxycarbonyl-1,9-diaminononane hydrochloride typically involves the protection of 1,9-diaminononane with a tert-butoxycarbonyl group. The reaction is carried out under anhydrous conditions using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature until completion .
Industrial Production Methods: In an industrial setting, the synthesis of N1-t-Butyloxycarbonyl-1,9-diaminononane hydrochloride can be scaled up by using larger quantities of the starting materials and reagents. The reaction conditions remain similar, with careful control of temperature and reaction time to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: N1-t-Butyloxycarbonyl-1,9-diaminononane hydrochloride undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with hydrochloric acid in dioxane, to yield the free amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Deprotection: Hydrochloric acid in dioxane or methanol is commonly used for Boc deprotection.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
科学研究应用
N1-t-Butyloxycarbonyl-1,9-diaminononane hydrochloride has several applications in scientific research:
作用机制
The mechanism of action of N1-t-Butyloxycarbonyl-1,9-diaminononane hydrochloride primarily involves the deprotection of the Boc group under acidic conditions. The protonation of the Boc group leads to the formation of a tert-butyl cation, which is then eliminated to yield the free amine. This process is facilitated by the presence of hydrochloric acid, which protonates the Boc group and promotes its cleavage .
相似化合物的比较
N1-t-Butyloxycarbonyl-1,9-diaminononane: The non-hydrochloride form of the compound, which lacks the enhanced solubility provided by the hydrochloride salt.
N1-t-Butyloxycarbonyl-1,8-diaminooctane: A similar compound with one less methylene group in the carbon chain, resulting in slightly different physical and chemical properties.
N1-t-Butyloxycarbonyl-1,10-diaminodecane: A similar compound with one additional methylene group in the carbon chain, which may affect its reactivity and solubility.
Uniqueness: N1-t-Butyloxycarbonyl-1,9-diaminononane hydrochloride is unique due to its specific chain length and the presence of the hydrochloride salt, which enhances its solubility and stability compared to other similar compounds .
属性
IUPAC Name |
tert-butyl N-(9-aminononyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2.ClH/c1-14(2,3)18-13(17)16-12-10-8-6-4-5-7-9-11-15;/h4-12,15H2,1-3H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMZYICRMURGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)

![(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B6302917.png)











